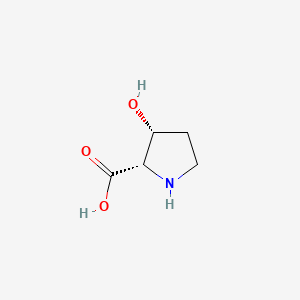

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-3-1-2-6-4(3)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBUEDPLEOHJGE-DMTCNVIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]([C@@H]1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427760 | |

| Record name | (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

567-35-1 | |

| Record name | cis-3-Hydroxy-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=567-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-3-Hydroxyproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXY-L-PROLINE, (3R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11L19HLQ3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Prolyl Hydroxylase-Catalyzed Synthesis

The enzymatic hydroxylation of L-proline using α-ketoglutarate-dependent dioxygenases represents the most direct route to (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid. As detailed in patent KR100356927B1, this method utilizes recombinant prolyl hydroxylase enzymes under aerobic conditions.

Reaction Conditions and Yields

-

Substrates : L-proline (50 mM), 2-oxoglutaric acid (5 mM), Fe²⁺ (0.1 mM), ascorbate (2 mM)

-

Enzyme : Recombinant human prolyl hydroxylase (PH-4 isoform) at 0.5 mg/mL

-

Temperature : 37°C, pH 7.4 phosphate buffer

The hydroxylation occurs selectively at the C3 position due to enzyme stereospecificity. X-ray crystallography studies confirm that the PH-4 active site orients L-proline such that hydroxylation proceeds exclusively in the cis configuration.

Sharpless Asymmetric Epoxidation Route

Retrosynthetic Strategy from β-Alanine

A 10-step synthesis starting from β-alanine employs Sharpless asymmetric epoxidation to establish the C2 and C3 stereocenters. This route, reported in Sciforum Manuscript 1805, achieves 34% overall yield with 98% ee.

Key Synthetic Steps

-

β-Alanine → Allylic Alcohol :

-

Sharpless Epoxidation :

-

Cyclization and Deprotection :

Mitsunobu-Mediated Lactonization

Trans-4-Hydroxy-L-Proline Conversion

BioRxiv study 10.1101/2021.12.14.470456 details a Mitsunobu-based approach starting from trans-4-hydroxy-L-proline:

Reaction Sequence

-

N-Boc Protection : Boc₂O (1.1 eq), DMAP (0.1 eq) in THF

-

Lactone Formation :

-

Acid Hydrolysis :

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Steps | Overall Yield | ee (%) | Scalability |

|---|---|---|---|---|---|

| Enzymatic Hydroxylation | L-Proline | 1 | 92% | >99 | Industrial |

| Sharpless Epoxidation | β-Alanine | 10 | 34% | 98 | Lab-scale |

| Mitsunobu Cyclization | Trans-4-OH-Pro | 4 | 68% | 99.5 | Pilot-scale |

Table 1: Performance metrics of major synthesis routes

Industrial-Scale Production Challenges

Fermentation Optimization

Recent advances in metabolic engineering enable microbial production via modified E. coli strains:

Catalytic Asymmetric Hydrogenation

Rhodium-catalyzed hydrogenation of pyrrolidine-2,3-dione derivatives shows promise:

-

Catalyst : Rh-(R,R)-Et-DuPhos (0.5 mol%)

-

Conditions : 50 bar H₂, 40°C in MeOH

Emerging Methodologies

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to reduce carbonyl groups to alcohols or amines.

Substitution: This reaction can be used to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could yield an alcohol or amine.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block in Organic Synthesis : (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid serves as a versatile building block in the synthesis of complex organic molecules. Its unique stereochemistry allows for the creation of various derivatives that can be utilized in further chemical reactions .

- Synthetic Routes : The synthesis typically involves enantioselective methods using chiral catalysts or auxiliaries to ensure the correct stereochemistry. For example, Fmoc-protected Garner’s aldehyde is commonly employed in its synthesis .

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Aldehydes/Ketones |

| Reduction | Sodium borohydride | Alcohols/Amines |

| Substitution | Nucleophiles (halides) | Various derivatives |

Biology

- Enzyme Interactions : The compound acts as a substrate for enzymes such as cis-3-hydroxy-L-proline dehydratase, which catalyzes its dehydration to produce Δ1-pyrroline-2-carboxylate. This reaction is crucial in the hydroxyproline metabolic pathway .

- Collagen Synthesis : It stabilizes collagen structures by forming hydrogen bonds between hydroxyl groups and carbonyl groups in peptide bonds, enhancing the stability of the collagen triple helix .

Medicine

- Therapeutic Potential : Research indicates that derivatives of this compound exhibit antimicrobial and anticancer properties. For instance, certain derivatives have shown efficacy against A549 human lung cancer cells, suggesting potential for drug development .

- Antimicrobial Activity : Studies have demonstrated that compounds with similar structures can inhibit essential enzymes in Gram-negative bacteria, indicating their potential as antibacterial agents .

Anticancer Activity Assessment

A comparative study on various derivatives of this compound highlighted their cytotoxic effects against A549 cells. Specific substitutions on the compound led to enhanced anticancer activity:

- One derivative reduced cell viability to 21.2%, indicating its potential as a lead compound for further drug development .

Antimicrobial Properties

Recent research has focused on the antimicrobial properties of derivatives derived from this compound:

Wirkmechanismus

The mechanism of action of (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways involved depend on the specific application and target enzyme .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

(2S,3R,4R,5R)-3,4-Dihydroxy-5-(Hydroxymethyl)pyrrolidine-2-carboxylic Acid

- Structure: Features three hydroxyl groups and a hydroxymethyl substituent, adopting a non-planar "envelope" conformation due to hydrogen bonding .

- Properties : Molecular weight = 177.16 g/mol; melting point = 449 K (decomposes); [α]D²⁵ = +14.7 (in H₂O) .

- Biological Activity: Acts as a glycosidase inhibitor, similar to iminosugars like DMDP, by mimicking carbohydrate structures and interfering with enzymatic activity .

- Key Difference: Enhanced hydrogen bonding (five donor/acceptor sites per molecule) improves solubility in polar solvents compared to the less substituted (2S,3R)-analogue .

(2S,3S)-3-Hydroxypyrrolidine-2-carboxylic Acid (Trans-3-Hydroxy-L-Proline)

- Structure : Stereoisomer with (2S,3S) configuration; naturally occurring in collagen .

- Properties : Molecular weight = 131.13 g/mol; storage at 2–8°C under inert atmosphere .

- Biological Role : Stabilizes collagen triple helices; substrate for hydroxylase enzymes. In contrast, the (2S,3R)-isomer lacks natural abundance and exhibits distinct enzyme interactions .

Boc-(2S,3S)-3-Hydroxypyrrolidine-2-carboxylic Acid

- Structure : tert-Butoxycarbonyl (Boc)-protected derivative with enhanced lipophilicity .

- Properties : Molecular weight = 231.25 g/mol; used in peptide synthesis to modulate solubility and prevent racemization .

- Applications : Key intermediate in synthesizing protease inhibitors (e.g., HIV-1 protease) and bioactive peptides .

(2S,3R)-3-Phenylpyrrolidine-2-carboxylic Acid

Physicochemical and Functional Comparisons

Stereochemical and Crystallographic Insights

- (2S,3R)-Isomer: Limited crystallographic data; hydrochloride salt (CAS: 159830-97-4) is commercially available but lacks published structural studies .

- (2S,3R,4R,5R)-Trihydroxy Analogue : Exhibits a triclinic crystal system (space group P1) with extensive hydrogen bonding (e.g., O–H⋯O and N–H⋯O interactions) stabilizing its lattice .

- (2S,3S)-Isomer: Adopts a planar conformation in collagen, contrasting with the non-planar trihydroxy derivative .

Biologische Aktivität

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid is a chiral non-proteinogenic amino acid derivative, which is increasingly recognized for its potential biological activities. Its unique stereochemistry at the 2 and 3 positions plays a crucial role in its interactions with biological macromolecules, influencing various metabolic pathways and cellular processes.

- Chemical Formula : C5H9NO3

- CAS Number : 4298-05-9

- Molecular Weight : 131.13 g/mol

This compound is characterized by its hydroxyl (-OH) and carboxylic acid (-COOH) functional groups, which are essential for its biological activity and interactions.

This compound influences several biochemical pathways through its interaction with various enzymes and receptors. It is known to interact with enzymes such as threonine dehydratase and threonine aldolase, which are involved in amino acid metabolism. The compound likely facilitates these enzymatic reactions, leading to changes in cellular metabolism and growth processes.

Cellular Effects

The compound has been shown to affect:

- Cell Growth : It plays a role in protein synthesis, impacting cellular proliferation and repair mechanisms.

- Metabolic Processes : It influences glycolysis and other metabolic pathways, suggesting a broad impact on energy metabolism within cells.

Dosage Effects in Animal Models

Research indicates that the effects of this compound can vary significantly based on dosage:

- Low Doses : Support normal cellular functions and metabolic processes.

- High Doses : May lead to altered metabolic responses or toxicity in certain contexts.

Scientific Research

The compound is utilized in various research fields:

- Biochemistry : As a building block for synthesizing more complex molecules.

- Pharmacology : Investigated for its potential as a prodrug or therapeutic agent due to its ability to modify enzyme activity.

- Medicinal Chemistry : Explored for developing new drugs targeting specific biological pathways .

Case Studies

- Protease Interaction Studies : Recent studies have incorporated this compound into protease research, revealing insights into enzyme-substrate interactions that could lead to novel therapeutic strategies .

- Synthesis of Novel Compounds : The compound serves as a precursor in synthesizing derivatives that exhibit enhanced biological activities or improved pharmacokinetic properties.

Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (2S,3R)-3-Methylglutamate | Methyl group at the 3 position | Different bioactivity profile |

| (2R,3S)-Phenylisoserine | Phenyl group at the 3 position | Distinct pharmacological effects |

| (S)-N-Boc-3-Hydroxypiperidine | Boc protecting group on nitrogen | Enhanced stability and ease of handling |

The unique stereochemistry of this compound sets it apart from these compounds, conferring distinct biological properties that warrant further investigation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid, and how is stereochemical purity ensured?

- Methodological Answer : Synthesis typically starts from carbohydrate-derived precursors like D-glucuronolactone, leveraging their inherent chirality to establish stereocenters. For example, chiral hydroxyl groups are introduced via epoxide ring-opening or selective oxidation/reduction steps. Stereochemical purity is validated using polarimetry ([α]D measurements) and chiral HPLC. Absolute configuration is confirmed via X-ray crystallography by comparing experimental data with known starting materials (e.g., D-glucose derivatives) .

Q. How is the crystal structure of this compound resolved, and what insights does it provide into molecular conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 150 K) minimizes thermal motion artifacts. Data collected using MoKα radiation (λ = 0.71073 Å) are refined with software like CRYSTALS or SHELXL. The compound adopts a non-planar envelope conformation, with key torsional angles (e.g., C2–C3–C4–C5) revealing puckering parameters. Hydrogen-bonding networks (O–H⋯O, N–H⋯O) stabilize the crystal lattice, as shown in packing diagrams .

Q. What spectroscopic techniques are critical for confirming the compound’s stereochemistry and functional groups?

- Methodological Answer :

- NMR : - and -NMR identify hydroxyl and carboxyl protons (δ ~4–5 ppm and ~10–12 ppm, respectively). Vicinal coupling constants () confirm relative stereochemistry (e.g., for trans-diaxial protons).

- IR : Broad O–H stretches (~3200–3500 cm) and carboxyl C=O stretches (~1700 cm) validate functional groups.

- X-ray : Flack parameter refinement (< 0.1) confirms absolute configuration .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the compound’s physicochemical properties and potential as a glycosidase inhibitor?

- Methodological Answer : The compound forms a 3D hydrogen-bonded lattice (five bonds per molecule), with O–H⋯O (2.7–2.9 Å) and N–H⋯O (2.8–3.0 Å) interactions (Table 1 in ). This network enhances thermal stability (decomposition at 449 K) and solubility in polar solvents. Computational docking studies (e.g., AutoDock Vina) can model interactions with glycosidase active sites, where hydroxyl groups mimic carbohydrate transition states. Competitive inhibition assays (e.g., p-nitrophenyl glycoside hydrolysis) quantify IC values .

Q. What experimental and computational strategies resolve discrepancies between crystallographic data and solution-phase conformational analysis?

- Methodological Answer : SC-XRD provides solid-state conformation, while -NMR NOESY/ROESY in DO or DMSO-d reveals solution-phase dynamics. Discrepancies (e.g., envelope vs. twist-boat conformers) are addressed via DFT calculations (B3LYP/6-31G*) to compare relative energies. Molecular dynamics simulations (100 ns, explicit solvent) assess flexibility and hydrogen-bond persistence .

Q. How is the compound’s enantiomeric excess (ee) validated during asymmetric synthesis, and what chiral stationary phases are optimal for HPLC separation?

- Methodological Answer : Chiral derivatization (e.g., Marfey’s reagent) followed by LC-MS quantifies ee. Alternatively, chiral columns like Chirobiotic T (teicoplanin-based) or Crownpak CR-I (cyclodextrin) achieve baseline separation. Mobile phases (hexane:isopropanol with 0.1% TFA) optimize retention times. X-ray anomalous dispersion (Bijvoet pairs) cross-validates ee .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.